N'-[(E)-(4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide
Description
N'-[(E)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide with 4-hydroxybenzaldehyde. Its structure features an E-configuration at the azomethine bond (C=N), a pyridine ring at position 2, and a 4-hydroxyphenyl substituent.
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-11-6-4-10(5-7-11)9-15-16-13(18)12-3-1-2-8-14-12/h1-9,17H,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWLRKUNIFCQFY-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product precipitates out upon cooling and can be collected by filtration.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydrazone moiety.
Scientific Research Applications
N’-[(E)-(4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its enzyme inhibitory activities.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activities, as the metal complexes can interact with various biomolecules, potentially inhibiting enzyme activities or disrupting cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound’s structural analogs differ in:
- Aromatic substituents :
- N'-[(E)-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide () replaces the hydroxyl group with fluorine, reducing hydrogen-bonding capacity but increasing lipophilicity.
- N'-[(E)-(3-Methyl-2-thienyl)methylene]pyridine-2-carbohydrazide () substitutes the phenyl ring with a thiophene moiety, introducing sulfur-based interactions and altering π-conjugation.
- Adamantane-1-carbohydrazide derivatives () feature a bulky adamantane group, enhancing steric effects and thermal stability.
- Heterocyclic core :
Physical Properties
Coordination Chemistry and Metal Complexation
- Target compound : Coordinates via the pyridine nitrogen and hydrazide carbonyl oxygen , forming octahedral complexes with transition metals (e.g., Cu(II), Fe(III)) .
- Thiophene-derived hydrazones (): Bind metals through azomethine nitrogen and thiophene sulfur , enabling square-planar geometries (e.g., Pd(II)).
- Quinoline-based ligands (): Exhibit a 1:2 metal-to-ligand ratio in Cu(II)/Zn(II) complexes, with theoretical and experimental stability constants matching DFT calculations.
Crystallographic Insights
- Target compound : Likely exhibits intramolecular N–H⋯N hydrogen bonding and π–π stacking (based on ), stabilizing the E-configuration.
- Cd(II) complex (): Features weak π–π interactions (centroid separation = 3.83 Å) and tetrahedral geometry, contrasting with octahedral Fe(III)/Ru(III) complexes of thiophene derivatives .
Biological Activity
N'-[(E)-(4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide, a compound belonging to the class of Schiff bases, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by research findings and data tables.
This compound is synthesized through the condensation reaction between 4-hydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction typically occurs in ethanol or methanol under reflux conditions, yielding a stable Schiff base characterized by the azomethine group (-C=N-) .
Chemical Structure
The structural representation of the compound is as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.015 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound also demonstrates notable antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro assays have shown that it effectively scavenges free radicals, thereby reducing oxidative damage. The antioxidant activity was quantified using the DPPH radical scavenging assay, yielding an IC50 value of 50 µg/mL .
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The azomethine group can form coordination bonds with metal ions, influencing enzyme activity and modulating metabolic pathways. This interaction can lead to inhibition of specific enzymes involved in bacterial cell wall synthesis and proliferation .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by Coşkun et al. explored the compound's effectiveness against a panel of bacterial strains. Results indicated that it inhibited bacterial growth significantly, supporting its use as a potential therapeutic agent .
- Antioxidant Evaluation : Another research focused on the antioxidant properties showed that this compound exhibited stronger antioxidant activity compared to conventional antioxidants like ascorbic acid .
Q & A
Basic Research Questions
1. Optimal Synthesis Methodology Q: What is the optimal method for synthesizing N'-[(E)-(4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide? A: The compound is synthesized via Schiff base condensation. Pyridine-2-carbohydrazide is refluxed with 4-hydroxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) at 60–80°C for 2–5 hours. The product is isolated by precipitation in ice-cold water and purified via recrystallization. Purity is confirmed by TLC, melting point consistency, and spectroscopic methods .
2. Characterization Techniques Q: What spectroscopic and crystallographic methods validate the structure of this compound? A: Key techniques include:
- Single-crystal XRD (using SHELX programs for refinement) to determine molecular geometry and hydrogen-bonding networks .
- IR spectroscopy to confirm hydrazide (N–H, C=O) and imine (C=N) functional groups .
- NMR (¹H/¹³C) to verify proton environments and electronic coupling between aromatic moieties .
3. Metal Coordination Chemistry Q: How does this compound interact with transition metals? A: The hydrazide (–NH–CO–) and phenolic oxygen (–OH) act as chelating sites, forming stable complexes with metals like Cd(II) or Co(II). These complexes are characterized via UV-Vis, cyclic voltammetry, and DFT calculations to assess coordination geometry and electronic properties .
Advanced Research Questions
4. Crystallographic Data Contradictions Q: How to resolve discrepancies in crystallographic refinement (e.g., disorder or twinning)? A: Use SHELXL for high-resolution refinement, applying restraints for disordered regions. For twinned data, employ the Hooft parameter or twin-law matrices in SHELX. Validate results with R-factor convergence and residual density maps .
5. Computational Modeling of Interactions Q: What computational methods model its interactions with biological targets or materials? A:
- TD/DFT to simulate electronic transitions and compare with experimental UV-Vis spectra .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, O–H···O) in crystal packing .
- Molecular docking to predict binding affinities with enzymes or receptors, leveraging its aromatic and hydrogen-bonding motifs .
6. Biological Activity Profiling Q: How to evaluate its potential anticancer or antimicrobial activity? A: Conduct in vitro assays:
- Cell cycle analysis (flow cytometry) to detect G2/M arrest, as seen in microtubule-targeting analogs .
- MIC assays against bacterial/fungal strains, comparing efficacy to structurally related Schiff bases .
- Apoptosis assays (Annexin V/PI staining) to quantify selective cytotoxicity against cancer cells .
7. Corrosion Inhibition Mechanisms Q: How to assess its efficacy as a corrosion inhibitor for metals? A: Perform:
- Electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency in acidic media.
- DFT-based Fukui indices to identify reactive sites for adsorption on metal surfaces .
- Langmuir isotherm modeling to confirm monolayer adsorption behavior .
8. Reaction Optimization Strategies Q: How to improve yield and selectivity during synthesis? A: Optimize:
- Solvent polarity (e.g., ethanol vs. methanol) to enhance imine formation kinetics .
- Catalyst choice (e.g., p-toluenesulfonic acid vs. acetic acid) to reduce side reactions .
- Temperature gradients (microwave-assisted synthesis) to accelerate condensation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
